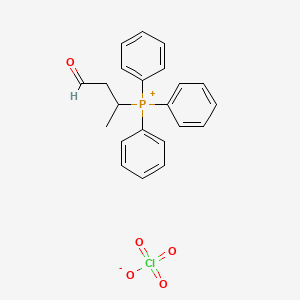
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound consists of a 4-oxobutan-2-yl group attached to a triphenylphosphanium ion, with perchlorate as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable 4-oxobutan-2-yl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the conditions of the reaction. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins and enzymes in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Diphenyl-oxazol-4-yl)-triphenyl-phosphonium perchlorate: This compound has a similar structure but with different substituents on the oxazole ring.
(2-Methyl-oxazol-4-yl)-triphenyl-phosphonium perchlorate: Another similar compound with a methyl group on the oxazole ring.
Uniqueness
(4-Oxobutan-2-yl)(triphenyl)phosphanium perchlorate is unique due to its specific 4-oxobutan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
85067-07-8 |
|---|---|
Fórmula molecular |
C22H22ClO5P |
Peso molecular |
432.8 g/mol |
Nombre IUPAC |
4-oxobutan-2-yl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C22H22OP.ClHO4/c1-19(17-18-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;2-1(3,4)5/h2-16,18-19H,17H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
GKJGCTUHJMIEIU-UHFFFAOYSA-M |
SMILES canónico |
CC(CC=O)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


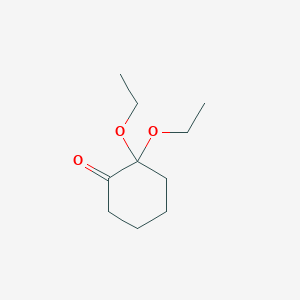
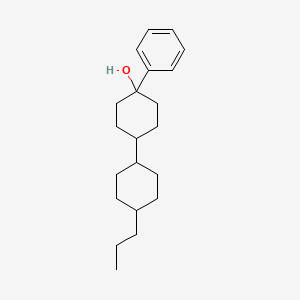
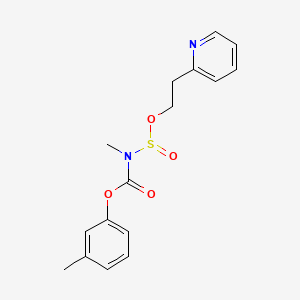
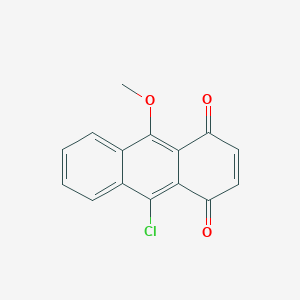
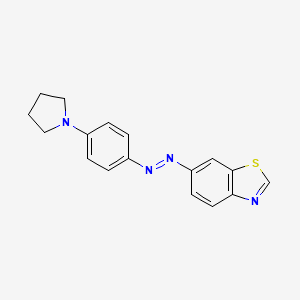
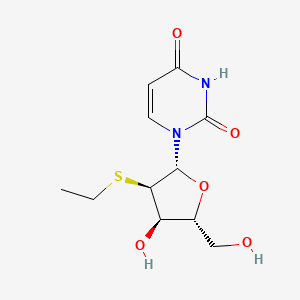
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
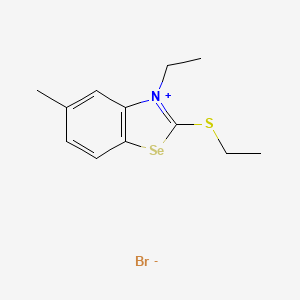

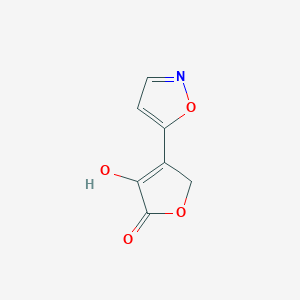
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)

![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
